molecular formula C5H2ClF5O2 B6322980 5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid CAS No. 77569-70-1

5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid

Cat. No.: B6322980
CAS No.: 77569-70-1
M. Wt: 224.51 g/mol
InChI Key: VVMMFOBAGFALDI-UHFFFAOYSA-N
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Description

5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid: is a chemical compound with the molecular formula C5H2ClF5O2 and a molecular weight of 224.51 g/mol . This compound is characterized by the presence of multiple fluorine atoms, a chlorine atom, and a carboxylic acid group attached to a pentene backbone. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid typically involves the fluorination of a suitable precursor compound. One common method is the reaction of 5-chloropent-4-enoic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid is used as a building block in the synthesis of various fluorinated compounds. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is used to study the effects of fluorinated molecules on biological systems. It can be used as a probe to investigate enzyme interactions and metabolic pathways .

Medicine: Fluorine atoms can enhance the bioavailability and metabolic stability of pharmaceutical compounds .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials .

Mechanism of Action

The mechanism of action of 5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s biological activity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct reactivity and properties. This makes it valuable in various scientific and industrial applications .

Properties

IUPAC Name

5-chloro-2,2,3,3,4-pentafluoropent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF5O2/c6-1-2(7)4(8,9)5(10,11)3(12)13/h1H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMMFOBAGFALDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(C(C(=O)O)(F)F)(F)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697778
Record name 5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77569-70-1
Record name 5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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